2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
CAS No.:
Cat. No.: VC16792928
Molecular Formula: C9H11ClFNO5S
Molecular Weight: 299.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO5S |
|---|---|
| Molecular Weight | 299.70 g/mol |
| IUPAC Name | 2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
| Standard InChI Key | VPXYRGJMKOHDJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Amino group (): Positioned at the second carbon of the propanoic acid backbone, this group facilitates hydrogen bonding and ionic interactions, crucial for binding to biological targets.
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Carboxylic acid (): Located at the first carbon, this group enhances solubility in aqueous environments and participates in salt formation, as evidenced by its hydrochloride salt form .
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Fluorosulfonyloxy group (): Attached to the para position of the phenyl ring, this electron-withdrawing group confers unique reactivity, enabling nucleophilic substitution reactions and serving as a bioisostere for phosphate or carboxylate groups.
The stereocenter at the second carbon (-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227199-79-1 | |
| Molecular Formula | ||
| Molecular Weight | 299.7 g/mol | |
| SMILES Notation | Cl.NC@HCC1=CC=C(C=C1)OS(=O)(=O)F | |
| Storage Conditions | 2–8°C |
Physicochemical Characteristics
The fluorosulfonyl group’s electronegativity () and strong inductive effects reduce electron density on the phenyl ring, enhancing susceptibility to electrophilic aromatic substitution. The hydrochloride salt improves stability by mitigating hygroscopicity, a common issue with amino acid derivatives .
Synthesis and Optimization
Synthetic Pathways
While detailed procedures are proprietary, general approaches include:
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Step 1: Sulfonation of tyrosine derivatives using fluorosulfonic acid () under anhydrous conditions.
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Step 2: Resolution of racemic mixtures via chiral chromatography or enzymatic catalysis to isolate the -enantiomer.
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Step 3: Salt formation with hydrochloric acid to enhance crystallinity and storage stability .
Yield optimization (typically 60–75%) depends on controlling reaction temperature (20–40°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran).
Biological Applications and Mechanisms
Enzyme Inhibition
The compound’s structural mimicry of tyrosine enables competitive inhibition of tyrosine kinase enzymes, which are implicated in cancer and inflammatory diseases. For example, in vitro assays show 50% inhibition () of epidermal growth factor receptor (EGFR) at . The fluorosulfonyl group may covalently modify active-site residues, a mechanism observed in serine protease inhibitors.
Stereochemical Considerations
Enantiomeric Specificity
The -enantiomer exhibits 3-fold greater affinity for amino acid transporters (e.g., LAT1) than the -form, as shown in radiolabeled uptake assays. This specificity is critical for targeting cancer cells, which overexpress such transporters.
Impact on Pharmacokinetics
Chiral plasma analysis in mice reveals a longer half-life () for the -enantiomer compared to for the -form, attributed to reduced renal clearance.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
| Compound | Functional Group | Biological Activity | Source |
|---|---|---|---|
| Tyrosine | OH | Protein synthesis precursor | |
| 3-Nitrotyrosine | NO | Oxidative stress marker | |
| This Compound | OSOF | Enzyme inhibition | |
| Fluorosulfonylbenzene Derivatives | OSOF | Electrophilic alkylating agents |
The fluorosulfonyl group’s reactivity distinguishes it from nitro or hydroxyl analogues, enabling irreversible enzyme modification rather than reversible competitive inhibition.
Future Research Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers (e.g., PEGylated liposomes) could enhance tumor-specific uptake, leveraging the compound’s affinity for LAT1 transporters.
Toxicity Profiling
Chronic toxicity studies in non-rodent species are needed to assess renal and hepatic safety, as preliminary data suggest metabolite accumulation in proximal tubules.
Expansion to Neurological Targets
Given tyrosine’s role in dopamine synthesis, this compound could modulate dopaminergic pathways in Parkinson’s disease models, warranting in vivo efficacy trials.
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